Tizanidine

Descripción general

Descripción

La tizanidina es un relajante muscular esquelético de acción central que se utiliza principalmente para controlar la espasticidad. Es un agonista del receptor adrenérgico alfa-2, lo que significa que actúa estimulando ciertos receptores en el cerebro y la médula espinal para reducir el tono muscular . La tizanidina se prescribe comúnmente para afecciones como la esclerosis múltiple, las lesiones de la médula espinal y la parálisis cerebral espástica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

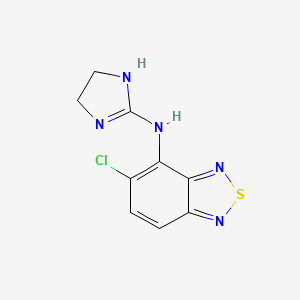

La tizanidina se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la reacción de 5-cloro-2,1,3-benzotiadiazol con 2-imidazolina . La reacción generalmente requiere un solvente como la dimetilformamida y un catalizador como el carbonato de potasio. La mezcla se calienta para facilitar la reacción, lo que da como resultado la formación de tizanidina .

Métodos de producción industrial

En entornos industriales, el clorhidrato de tizanidina a menudo se produce rociando una solución de clorhidrato de tizanidina, hidroxipropilmetilcelulosa y dióxido de silicio en agua sobre semillas no parecidas (esferas de azúcar) .

Análisis De Reacciones Químicas

Tipos de reacciones

La tizanidina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La tizanidina se puede oxidar para formar varios metabolitos.

Reducción: El compuesto se puede reducir en condiciones específicas para producir diferentes productos.

Sustitución: La tizanidina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: A menudo se emplean nucleófilos fuertes como el hidróxido de sodio.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios metabolitos hidroxilados, mientras que la reducción puede producir diferentes derivados de aminas .

Aplicaciones Científicas De Investigación

Introduction to Tizanidine

This compound is a centrally acting alpha-2 adrenergic agonist primarily used to manage spasticity resulting from conditions such as multiple sclerosis, spinal cord injury, and stroke. It is recognized for its muscle relaxant properties and has been increasingly studied for various therapeutic applications beyond its conventional use.

Management of Spasticity

This compound is widely used to treat spasticity associated with neurological disorders. Clinical studies have demonstrated its efficacy in reducing muscle tone and spasms in patients with conditions such as multiple sclerosis and cerebral palsy. For instance, a systematic review indicated that this compound significantly improved scores on the modified Ashworth scale compared to placebo and baclofen .

Efficacy Comparison

| Study Type | This compound vs. Control | Outcome |

|---|---|---|

| RCT | Placebo | Significant improvement in spasticity |

| RCT | Baclofen | Comparable efficacy with better tolerability |

| Observational | Baclofen | Greater improvement in modified Ashworth scale |

Pain Management

Recent research has highlighted this compound's role in managing chronic pain conditions, including neuropathic pain and myofascial pain syndrome. A retrospective study involving 430 patients showed that this compound provided significant relief across various chronic pain syndromes, with many patients reporting over 70% improvement in their symptoms .

Pain Reduction Statistics

| Condition | Percentage Reporting Significant Relief |

|---|---|

| Chronic Daily Headache | 66% |

| Fibromyalgia | 55% |

| Myofascial Pain | 48% |

Opioid Withdrawal Management

Emerging evidence suggests that this compound may be beneficial in managing symptoms of opioid withdrawal. Its ability to modulate neurotransmitter release can alleviate withdrawal symptoms, providing a potential adjunctive treatment option for patients undergoing opioid tapering .

Perioperative Use

This compound has been investigated for its utility in perioperative settings, particularly in reducing postoperative pain and opioid consumption. Studies indicate that patients receiving this compound experienced lower pain scores and required less morphine post-surgery, suggesting its effectiveness as part of a multimodal analgesia strategy .

Potential Anti-Tumor Effects

Recent investigations have explored this compound's potential anti-tumor properties, although this application is still under research. It is hypothesized that its neuroprotective effects may extend to inhibiting tumor growth through modulation of pain pathways .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of adverse effects compared to other muscle relaxants like baclofen and diazepam. Common side effects include dizziness, drowsiness, and gastrointestinal disturbances; however, these are often less severe than those associated with alternative therapies .

Adverse Effects Comparison

| Side Effect | This compound | Baclofen | Diazepam |

|---|---|---|---|

| Dizziness | Moderate | High | Moderate |

| Sedation | Moderate | High | High |

| Gastrointestinal | Low | Moderate | Low |

Mecanismo De Acción

La tizanidina ejerce sus efectos estimulando los receptores adrenérgicos alfa-2 en el sistema nervioso central. Esto conduce a la inhibición de la liberación de neurotransmisores excitatorios, lo que da como resultado una reducción del tono muscular y la espasticidad . Los principales objetivos moleculares son los receptores adrenérgicos alfa-2, y las vías involucradas incluyen la inhibición de las neuronas motoras presinápticas .

Comparación Con Compuestos Similares

Compuestos similares

Clonidina: Otro agonista del receptor adrenérgico alfa-2 que se utiliza para la hipertensión y el TDAH.

Baclofeno: Un relajante muscular que se utiliza para la espasticidad, similar en eficacia a la tizanidina pero con diferentes efectos secundarios.

Ciclobenzaprina: Un relajante muscular que se utiliza para el alivio a corto plazo de los espasmos musculares.

Singularidad

La tizanidina es única en su rápida aparición de acción y corta duración, lo que la hace adecuada para controlar los episodios agudos de espasticidad . También tiene una menor incidencia de ciertos efectos secundarios en comparación con otros relajantes musculares, como el baclofeno y la ciclobenzaprina .

Actividad Biológica

Tizanidine is a centrally acting muscle relaxant primarily used for the management of muscle spasticity. Its pharmacological profile reveals a complex interaction with adrenergic receptors, particularly the alpha-2 adrenergic receptors, which underpins its therapeutic effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile through various studies and case analyses.

This compound acts predominantly as an agonist at alpha-2 adrenergic receptors located in the central nervous system. This agonistic activity leads to:

- Presynaptic Inhibition : It inhibits the release of excitatory neurotransmitters such as glutamate and aspartate, which are responsible for muscle spasticity. This inhibition occurs primarily at spinal polysynaptic reflex pathways, reducing muscle tone and spasms .

- Antinociceptive Effects : The drug also exhibits antinociceptive (pain-relieving) properties through similar receptor interactions, which may be beneficial in managing neuropathic pain conditions .

Pharmacokinetics

This compound has notable pharmacokinetic properties:

- Absorption : It undergoes significant first-pass metabolism with an oral bioavailability of approximately 40%. Food intake enhances absorption, particularly when taken with tablets compared to capsules .

- Distribution : The drug is extensively distributed throughout the body with a steady-state volume of distribution averaging 2.4 L/kg .

- Metabolism : About 95% of this compound is metabolized in the liver primarily by the CYP1A2 enzyme, leading to various metabolites that may contribute to its effects and side effects .

Case Studies and Research Findings

- Chronic Pain Management : A retrospective study involving 430 patients demonstrated that this compound was effective across various chronic pain syndromes, including fibromyalgia and myofascial pain. The study reported a dose-dependent reduction in pain, attributed to decreased substance P release and excitatory amino acid activity at the spinal level .

- Neuropathic Pain : Research indicates that this compound can prevent changes in gastric mucosa induced by NSAIDs in rat models, suggesting a protective effect that may extend to humans . Additionally, its antiallodynic effects were noted to be sex-dependent in animal studies, highlighting its nuanced pharmacological profile .

- Muscle Spasticity : this compound has been shown to reduce muscle spasms effectively in patients with conditions such as multiple sclerosis and spinal cord injury. Its action on polysynaptic reflexes is particularly significant in alleviating spasticity without exerting direct effects on skeletal muscle fibers or neuromuscular junctions .

Safety Profile

Despite its efficacy, this compound is associated with several side effects:

- Cardiovascular Effects : It can cause transient decreases in heart rate and blood pressure; however, abrupt discontinuation may lead to rebound hypertension and tachycardia .

- Adverse Events : Compared to other muscle relaxants like baclofen and diazepam, this compound shows lower incidences of serious adverse events such as delirium and falls . It is also noted for having no significant risk of addiction or abuse potential .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Alpha-2 adrenergic receptor agonist |

| Bioavailability | ~40% (increased with food) |

| Volume of Distribution | 2.4 L/kg |

| Metabolism | Primarily via CYP1A2 (95% metabolized) |

| Efficacy in Pain Management | Effective across various chronic pain conditions |

| Adverse Effects | Bradycardia, hypotension, rebound hypertension |

Propiedades

IUPAC Name |

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYDIVBRZNQMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64461-82-1 (mono-hydrochloride) | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023679 | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble, 1.33e-01 g/L | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tizanidine reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites. This drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm. The above reduction and excitatory neurotransmitter release results in presynaptic inhibition of motor neurons. The strongest effect of tizanidine has been shown to occur on spinal polysynaptic pathways. The anti-nociceptive and anticonvulsant activities of tizanidine may also be attributed to agonist action on Alpha-2 receptors. Tizanidine also binds with weaker affinity to the Alpha-1 receptors, explaining its slight and temporary effect on the cardiovascular system. | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51322-75-9 | |

| Record name | Tizanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51322-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AI06C00GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.